ethyl 3,3,3-trifluoro-N-[(3-methylphenyl)carbonyl]alaninate
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Overview
Description
Ethyl 3,3,3-trifluoro-N-[(3-methylphenyl)carbonyl]alaninate is a trifluoromethylated compound that has garnered interest due to its unique chemical properties and potential applications in various fields such as chemistry, biology, medicine, and industry. The presence of the trifluoromethyl group imparts distinct electronic and steric characteristics to the molecule, making it a valuable intermediate in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,3,3-trifluoro-N-[(3-methylphenyl)carbonyl]alaninate typically involves the reaction of ethyl 3,3,3-trifluoropyruvate with an appropriate amine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the formation of the desired product. The reaction conditions often include maintaining a temperature range of 15-22°C and ensuring an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,3,3-trifluoro-N-[(3-methylphenyl)carbonyl]alaninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Catalysts such as palladium or copper; reactions may require elevated temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines
Scientific Research Applications
Ethyl 3,3,3-trifluoro-N-[(3-methylphenyl)carbonyl]alaninate has several scientific research applications:
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals and specialty chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 3,3,3-trifluoro-N-[(3-methylphenyl)carbonyl]alaninate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: A well-known antidepressant with a trifluoromethyl group.
Celecoxib: An anti-inflammatory drug containing a trifluoromethyl group.
Bicalutamide: An antiandrogen used in the treatment of prostate cancer.
Uniqueness
Ethyl 3,3,3-trifluoro-N-[(3-methylphenyl)carbonyl]alaninate is unique due to its specific structural features and the presence of both trifluoromethyl and carbonyl groups
Properties
Molecular Formula |
C13H14F3NO3 |
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Molecular Weight |
289.25 g/mol |
IUPAC Name |
ethyl 3,3,3-trifluoro-2-[(3-methylbenzoyl)amino]propanoate |
InChI |
InChI=1S/C13H14F3NO3/c1-3-20-12(19)10(13(14,15)16)17-11(18)9-6-4-5-8(2)7-9/h4-7,10H,3H2,1-2H3,(H,17,18) |
InChI Key |
AHZRDWXOMVYLBR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)NC(=O)C1=CC=CC(=C1)C |
Origin of Product |
United States |
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